

# Application Notes and Protocols for In Situ Hybridization Analysis of FGFR1 Expression

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## Compound of Interest

Compound Name: *FGFR1 inhibitor-10*

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These application notes provide a comprehensive overview and detailed protocols for the analysis of Fibroblast Growth Factor Receptor 1 (FGFR1) expression using in situ hybridization (ISH) techniques. FGFR1 is a receptor tyrosine kinase that, when dysregulated, can be a key driver in various cancers, making it a critical target for drug development. Accurate assessment of FGFR1 gene amplification and mRNA expression in tissue samples is crucial for patient stratification, biomarker discovery, and understanding tumor biology.

## Application Notes

In situ hybridization is a powerful technique that allows for the visualization and quantification of specific nucleic acid sequences within the morphological context of a cell or tissue. For FGFR1 analysis, two primary ISH-based methods are widely employed:

- **Chromogenic/Fluorescent In Situ Hybridization (CISH/FISH) for FGFR1 Gene Amplification:** This method assesses the number of copies of the FGFR1 gene within the nucleus. An increased copy number, or amplification, is a common oncogenic alteration that often leads to overexpression of the FGFR1 protein and constitutive activation of downstream signaling pathways. This is a key biomarker for patient selection in clinical trials for FGFR inhibitors.[1]

[2][3][4] CISH allows for the visualization of gene copy number with a standard bright-field microscope, while FISH utilizes fluorescence microscopy.[3]

- RNA In Situ Hybridization (e.g., RNAscope™) for FGFR1 mRNA Expression: This highly sensitive and specific technique detects and quantifies individual FGFR1 mRNA molecules in single cells.[5][6][7] This provides a direct measure of gene expression and can be more indicative of the level of active FGFR1 signaling than gene copy number alone.[8] Visualizing FGFR1 mRNA expression within the tumor microenvironment can provide valuable insights into which cell types are expressing the target and can help correlate expression levels with drug response.

The choice of method depends on the specific research or clinical question. Gene amplification analysis is often used to identify patients who may respond to FGFR-targeted therapies, while mRNA expression analysis can provide a more nuanced understanding of gene activity and its spatial distribution.

## Quantitative Data Summary

The following tables summarize quantitative data on FGFR1 gene amplification and mRNA overexpression in various cancers as determined by in situ hybridization.

Table 1: FGFR1 Gene Amplification Frequencies in Various Cancers (CISH/FISH)

Cancer Type	Subtype	Amplification Frequency (%)	Method	Reference
Breast Cancer	Unselected	8.7	CISH	[1][2][3]
Breast Cancer	Invasive Carcinoma	12.5	FISH	[9][10]
Breast Cancer	Pure Ductal Carcinoma In Situ (DCIS)	6.0	FISH	[9][10]
Non-Small Cell Lung Cancer (NSCLC)	Overall	4.9 - 20.0	FISH/SISH/qPCR	[11][12][13]
NSCLC	Squamous Cell Carcinoma	5.1 - 41.5	FISH/SISH/SNP Array	[11][12][13][14][15]
NSCLC	Adenocarcinoma	0 - 15.0	FISH/SISH/SNP Array	[11][12][13][14][15]
Head and Neck Squamous Cell Carcinoma	-	10.2 - 12.6	CISH/SISH/FISH	[4]
Ovarian Cancer	Serous Carcinoma	5.0 - 9.0 (up to 95% in some studies)	Sequencing/PCR	[16]

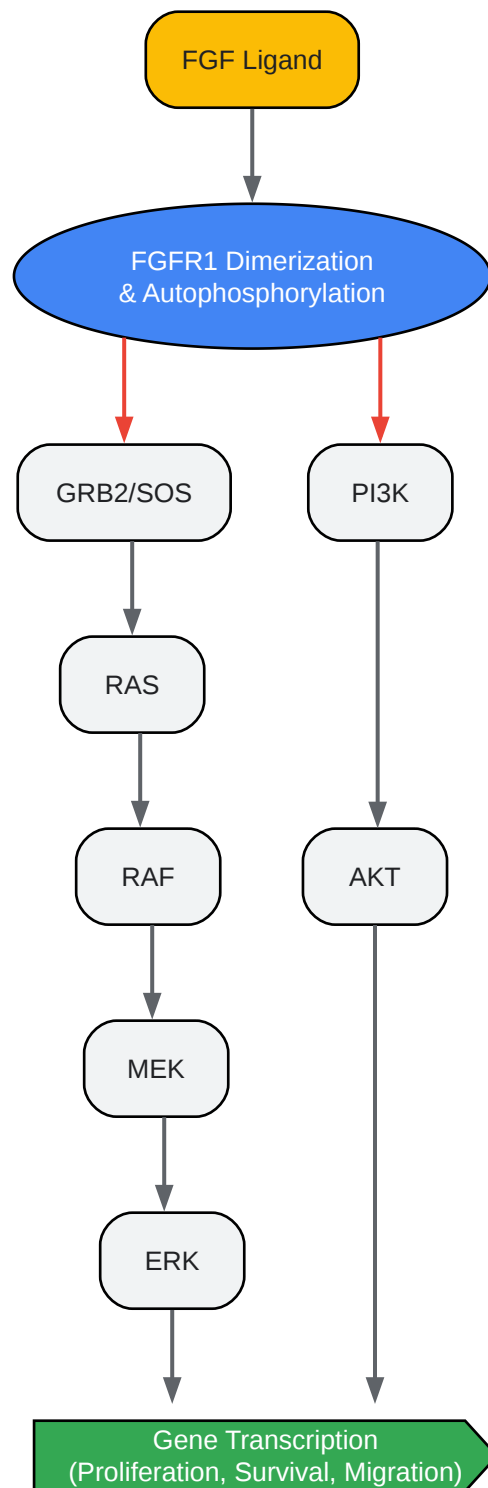
Table 2: FGFR1 mRNA Overexpression in Non-Small Cell Lung Cancer (RNAscope™ ISH)

Histology	Percentage of Tumors with High Expression (Score 4+)	Reference
Squamous Cell Carcinoma	28	[8]
Adenocarcinoma	22	[8]
Total Evaluated	29	[8]

# Signaling Pathways and Experimental Workflows

## FGFR1 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.

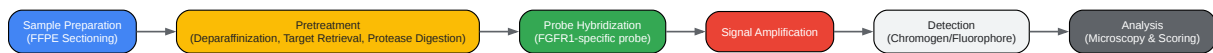


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Caption: FGFR1 signaling cascade activation.

## Experimental Workflow for FGFR1 ISH

The general workflow for in situ hybridization involves sample preparation, probe hybridization, signal amplification, and detection. The specific steps vary depending on the chosen methodology (CISH/FISH vs. RNAscope).



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Caption: General workflow for FGFR1 ISH.

## Experimental Protocols

### Protocol 1: Chromogenic In Situ Hybridization (CISH) for FGFR1 Gene Amplification

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections (4-5  $\mu\text{m}$ ) on positively charged slides
- FGFR1 gene-specific probe and centromeric probe for chromosome 8 (CEN8)
- Deparaffinization and rehydration solutions (Xylene, Ethanol series)
- Target retrieval solution (e.g., citrate buffer, pH 6.0)
- Protease solution
- Hybridization buffer
- Stringent wash buffers
- Detection reagents (e.g., anti-digoxigenin/dinitrophenyl-HRP/AP conjugate)
- Chromogen substrate (e.g., DAB, Fast Red)

- Counterstain (e.g., Hematoxylin)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Bake slides at 60°C for 30-60 minutes.
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in deionized water.
- Target Retrieval:
  - Immerse slides in target retrieval solution and heat at 95-100°C for 15-30 minutes.
  - Allow slides to cool to room temperature.
- Protease Digestion:
  - Treat sections with protease solution at 37°C for 10-15 minutes. The exact time may need optimization depending on the tissue type.
  - Wash slides in deionized water.
- Probe Hybridization:
  - Apply the FGFR1/CEN8 probe mixture to the tissue section.
  - Denature the probe and target DNA by heating the slides at 75-80°C for 5-10 minutes.
  - Hybridize overnight at 37°C in a humidified chamber.
- Post-Hybridization Washes:

- Perform stringent washes to remove non-specifically bound probes. Typically, this involves washes in a low-salt buffer at an elevated temperature (e.g., 72°C).
- Detection:
  - Incubate with an enzyme-conjugated antibody that recognizes the hapten-labeled probe.
  - Wash to remove unbound antibody.
  - Apply the chromogenic substrate and incubate until the desired signal intensity is reached.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin to visualize cell nuclei.
  - Dehydrate through a graded ethanol series and clear in xylene.
  - Mount with a permanent mounting medium.

#### Scoring and Interpretation:

- Count the number of FGFR1 signals (chromogenic dots) and CEN8 signals in at least 50 non-overlapping tumor cell nuclei.[17]
- Amplification is typically defined as:
  - An FGFR1/CEN8 ratio  $\geq 2.0$ . [17]
  - An average of  $\geq 6$  FGFR1 signals per nucleus. [18]
  - The presence of large gene copy clusters. [1][3]

## Protocol 2: RNAscope™ In Situ Hybridization for FGFR1 mRNA Expression

This protocol outlines the key steps for the manual RNAscope™ 2.5 HD Reagent Kit (Brown) assay on FFPE tissue. For automated protocols, refer to the manufacturer's guidelines. [5][19]

#### Materials:

- FFPE tissue sections (4-5  $\mu\text{m}$ ) on Superfrost™ Plus slides
- RNAscope™ Target Probes (Hs-FGFR1)
- RNAscope™ Positive Control Probes (e.g., PPIB) and Negative Control Probes (dapB)
- RNAscope™ 2.5 HD Reagent Kit (Brown)
- VWR® Hybridization Oven or HybEZ™ Hybridization System
- Standard histology equipment

#### Procedure:

- Baking and Deparaffinization:
  - Bake slides at 60°C for 1 hour.
  - Deparaffinize in xylene (2 x 5 minutes) and 100% ethanol (2 x 1 minute). Air dry.
- Pretreatment:
  - Hydrogen Peroxide: Apply RNAscope™ Hydrogen Peroxide and incubate for 10 minutes at room temperature. Rinse with deionized water.
  - Target Retrieval: Boil slides in RNAscope™ Target Retrieval Reagent for 15 minutes. Rinse in deionized water and then in 100% ethanol.
  - Protease Treatment: Apply RNAscope™ Protease Plus and incubate at 40°C for 30 minutes in a hybridization oven. Rinse with deionized water.
- Probe Hybridization:
  - Apply the FGFR1 target probe to the tissue section.
  - Incubate at 40°C for 2 hours in a hybridization oven.
- Signal Amplification:

- Perform a series of amplification steps by sequentially applying AMP1 through AMP6, with washes in between each step, according to the manufacturer's protocol. These steps build a signal amplification tree.
- Detection:
  - Apply the HRP-labeled probe and incubate.
  - Develop the signal with DAB chromogen.
- Counterstaining and Mounting:
  - Counterstain with 50% Hematoxylin.
  - Dehydrate and mount with a permanent mounting medium.

#### Scoring and Interpretation:

- Visualize brown, punctate dots representing individual FGFR1 mRNA molecules.
- Score the average number of dots per tumor cell.[\[20\]](#)
- ACD's Semi-Quantitative Scoring Guidelines:
  - Score 0: No staining or <1 dot/10 cells.
  - Score 1: 1-3 dots/cell.
  - Score 2: 4-9 dots/cell.
  - Score 3: 10-15 dots/cell and some dot clusters.
  - Score 4: >15 dots/cell and >10% of dots in clusters.[\[8\]](#)[\[20\]](#)[\[21\]](#)
- A successful assay should show a score of  $\geq 2$  for the positive control (PPIB) and <1 for the negative control (dapB).[\[21\]](#)

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